![molecular formula C14H17N3O3 B6424028 4,6-dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine CAS No. 1549620-82-7](/img/structure/B6424028.png)
4,6-dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine
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Overview
Description
The compound “4,6-dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine” is a type of secondary amine. Secondary amines are important starting materials for the preparation of various compounds such as dithiocarbamates and dyes . They also form the constituents of many pharmaceuticals such as antidepressants and opiate analgesics .
Synthesis Analysis
The synthesis of similar compounds has been reported to involve the reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 . Sodium borohydride (NaBH4) is a powerful reducing agent that has been used for the reduction of different functional groups . It does not affect reducible substituents such as nitro and chloride during the reduction process .Molecular Structure Analysis
The molecular structures of similar compounds have been reported to consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include N-alkylation of primary amines and ammonia, reduction of nitriles and amides . NaBH4 is a powerful reducing agent that has been used for the reduction of different functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 4,6-Dimethoxy-2-methylthiopyrimidine has a molecular weight of 186.23 g/mol and an exact mass of 186.046299 g/mol .Scientific Research Applications
Structural Studies
The compound has been studied for its structural properties. The 2-methoxyphenyl and 3,5-dimethoxy-phenyl rings are attached at the 4- and 6-positions, respectively, of the central 2-aminopyrimidine ring .
Parkinson’s Disease Treatment
2-Aminopyrimidine pharmacophores, which include this compound, have shown potential in the treatment of Parkinson’s disease .
Antibacterial Applications
The compound has displayed antibacterial properties, making it a potential candidate for the development of new antibacterial drugs .
Anti-platelet Applications
Research has shown that the compound has anti-platelet properties, which could be useful in the treatment of conditions where platelet aggregation is a problem .
Antidiabetic Applications
The compound has shown potential in the treatment of diabetes .
Antitumor Properties
The compound has demonstrated antitumor properties, indicating its potential use in cancer treatment .
Synthesis of Other Compounds
The compound may be used in the microwave-assisted preparation of 4,6-dimethoxy-N-methylpyrimidin-2-amine by reacting with methylamine .
Herbicidal Activity
The compound can be used to prepare 2′-pyrimidinecarbonylsulfonanilide derivatives with potent herbicidal activity .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of various organic compounds .
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one electrophilic and the other nucleophilic, facilitated by a palladium catalyst .
Biochemical Pathways
Similar compounds have been involved in the synthesis of azo dyes and dithiocarbamate , suggesting potential involvement in related biochemical pathways.
Result of Action
Similar compounds have been used in the synthesis of various organic compounds , suggesting that this compound may also have a role in such processes.
Action Environment
It’s worth noting that similar compounds have been used in reactions that are tolerant to various functional groups and mild reaction conditions , suggesting that this compound may also exhibit similar characteristics.
properties
IUPAC Name |
4,6-dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-18-11-7-5-4-6-10(11)9-15-14-16-12(19-2)8-13(17-14)20-3/h4-8H,9H2,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPVVMIJSWHYBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC(=CC(=N2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine |
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